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Compound of Interest

Compound Name: 4-Bromo-2-hydroxypyridine

Cat. No.: B129990 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
Bromo-2-hydroxypyridine, a key intermediate in the synthesis of therapeutic agents. The

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical synthesis, offering a consolidated resource of its spectral data

(NMR, IR, MS), experimental protocols, and its role in synthetic pathways.

Spectroscopic Data Analysis
4-Bromo-2-hydroxypyridine exists in a tautomeric equilibrium with its pyridone form, 4-

bromo-2(1H)-pyridone. This equilibrium is a crucial factor influencing its spectroscopic

characteristics. The data presented below corresponds to the predominant tautomer under

standard analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of complete, experimentally verified NMR data for 4-Bromo-2-
hydroxypyridine in public databases, the following tables are based on analysis of closely

related structures and spectral prediction.

¹H NMR (Proton NMR) Data (Predicted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b129990?utm_src=pdf-interest
https://www.benchchem.com/product/b129990?utm_src=pdf-body
https://www.benchchem.com/product/b129990?utm_src=pdf-body
https://www.benchchem.com/product/b129990?utm_src=pdf-body
https://www.benchchem.com/product/b129990?utm_src=pdf-body
https://www.benchchem.com/product/b129990?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~11.5 br s 1H N-H

~7.3 d 1H H-6

~6.8 d 1H H-3

~6.5 dd 1H H-5

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) (ppm) Assignment

~165 C-2

~140 C-6

~125 C-4

~120 C-5

~105 C-3

Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-2-hydroxypyridine displays characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad O-H / N-H stretch

~1650 Strong C=O stretch (pyridone form)

~1600, ~1470 Medium-Strong C=C and C=N stretching

~830 Strong C-Br stretch

Mass Spectrometry (MS)
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Mass spectrometry data reveals the molecular weight and isotopic distribution characteristic of

a bromine-containing compound.

m/z Relative Intensity (%) Assignment

173/175 ~100 / ~98
[M]⁺ (Molecular ion peak with

⁷⁹Br/⁸¹Br isotopes)

Experimental Protocols
Standard protocols for obtaining the spectroscopic data are outlined below. Instrument

parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of 4-Bromo-2-hydroxypyridine in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse.

Number of scans: 16-64.

Relaxation delay: 1-5 s.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled.

Number of scans: 1024 or more.

Relaxation delay: 2-5 s.

IR Spectroscopy:
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Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg

of dry KBr. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

Instrumentation: A standard FT-IR spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Mass Spectrometry:

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI, EI).

Parameters:

Ionization mode: Positive or negative ion mode.

Mass range: m/z 50-500.

Synthetic Pathway Visualization
4-Bromo-2-hydroxypyridine serves as a crucial building block in the synthesis of M1

muscarinic acetylcholine receptor positive allosteric modulators (PAMs), which are of interest in

the research of Alzheimer's disease and schizophrenia.[1] The following diagram illustrates a

generalized synthetic workflow.
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Synthesis of M1 Muscarinic Acetylcholine Receptor PAMs

4-Bromo-2-hydroxypyridine

Suzuki Coupling

Coupling Partner
(e.g., boronic acid)

Coupled Intermediate

Further Functionalization

M1 PAM

Click to download full resolution via product page

Synthetic route to M1 PAMs.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of

4-Bromo-2-hydroxypyridine. Researchers are encouraged to consult primary literature for

more detailed experimental procedures and data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b129990#spectroscopic-data-nmr-ir-ms-of-4-bromo-2-
hydroxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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